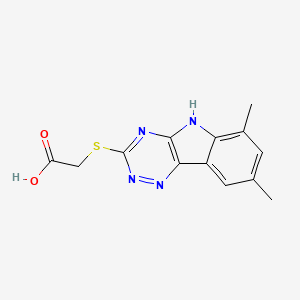

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-6-3-7(2)10-8(4-6)11-12(14-10)15-13(17-16-11)20-5-9(18)19/h3-4H,5H2,1-2H3,(H,18,19)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTRBSZLCAUYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331282 | |

| Record name | 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

482616-05-7 | |

| Record name | 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the tetraaza-fluorene core: This can be achieved through cyclization reactions involving appropriate diamines and aldehydes under acidic or basic conditions.

Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the sulfanyl-acetic acid moiety: This step involves thiolation reactions followed by carboxylation to introduce the sulfanyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Often performed in anhydrous conditions to prevent side reactions.

Substitution: Can be conducted under a variety of conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Tetraazafluorenyl Derivatives: The target compound and its propionic acid analog share a 1,3,4,9-tetraaza-fluorene core, which distinguishes them from purine-based (e.g., 8Y7 ligand) or Fmoc-piperazine derivatives.

- Purine Derivatives : The 8Y7 ligand incorporates a purine scaffold, a common motif in nucleotide analogs. Its lower molecular weight (255.25 g/mol) and oxygen-rich structure suggest divergent solubility and metabolic stability compared to tetraazafluorenyl compounds .

Substituent Effects

- Sulfanyl Linkers : All compounds listed feature a sulfanyl (-S-) bridge, which improves stability against enzymatic hydrolysis compared to oxygen-based linkers. The acetic acid group in the target compound provides a carboxylate moiety for salt formation or conjugation, whereas the acetamide derivative (C₁₈H₁₅N₅OS) includes a hydrophobic o-tolyl group, likely altering membrane permeability .

- Fmoc-Piperazine Systems : The Fmoc-protected piperazine derivative (C₂₁H₂₁N₃O₄) is tailored for SPPS, leveraging the Fmoc group’s UV sensitivity for selective deprotection. This contrasts with the tetraazafluorenyl compounds, which lack such protective groups .

Physicochemical and Application Comparisons

- Solubility : The acetic acid and propionic acid derivatives (pKa ~2-3) are expected to exhibit higher aqueous solubility at physiological pH compared to the acetamide analog.

- Peptide Synthesis: The Fmoc-piperazine derivative is explicitly used in SPPS, highlighting its role in biotechnology versus the exploratory status of tetraazafluorenyl compounds .

Biological Activity

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid is a complex organic compound notable for its unique tetraaza-fluorene core and sulfanyl-acetic acid moiety. Its molecular formula is with a molecular weight of 288.33 g/mol. The compound is synthesized through multi-step organic reactions involving the formation of the tetraaza-fluorene core, introduction of dimethyl groups, and attachment of the sulfanyl-acetic acid group.

Synthesis and Preparation

The synthesis typically involves:

- Formation of the Tetraaza-Fluorene Core : Cyclization reactions using appropriate diamines and aldehydes.

- Introduction of Dimethyl Groups : Methylation using agents like methyl iodide.

- Attachment of the Sulfanyl-Acetic Acid Moiety : Thiolation followed by carboxylation to introduce the sulfanyl and acetic acid groups.

Industrial production may optimize these routes for higher yield and purity using continuous flow synthesis and catalysts .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group enhances its ability to form covalent bonds with target proteins, modulating their activity and influencing various biochemical pathways.

Research Findings

Research has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. For instance, compounds similar in structure have shown significant inhibition against various bacterial strains .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may affect pathways involving cyclooxygenases (COX), which are crucial in inflammatory responses .

- Therapeutic Potential : Investigations into its therapeutic applications reveal potential benefits in treating diseases due to its unique structural properties. It has been studied for anti-inflammatory effects and possible anticancer activities .

Case Studies

- Antibacterial Evaluation : A study evaluated related compounds for their antibacterial efficacy against strains like Staphylococcus aureus. Results showed that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

- Anti-inflammatory Studies : Another research focused on the compound's ability to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition suggests potential use in managing inflammatory diseases .

| Activity Type | Target | Findings |

|---|---|---|

| Antibacterial | Various bacterial strains | Significant MIC values achieved |

| Anti-inflammatory | Macrophage cells | Inhibition of NO production observed |

| Enzyme inhibition | COX enzymes | Potential modulation of inflammatory pathways |

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Features | Biological Activity |

|---|---|---|

| (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-acetic acid | Lacks sulfanyl group | Reduced reactivity compared to target compound |

| (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid | Propionic acid moiety instead of acetic acid | Similar but distinct biological profiles |

The presence of both the tetraaza-fluorene core and the sulfanyl-acetic acid moiety in this compound contributes to its unique reactivity and potential applications in biochemistry and medicine.

Q & A

Q. What are the standard methods for synthesizing (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the functionalization of the tetraazafluorene core. For example:

Protection : The amino groups in the tetraazafluorene scaffold are protected using fluorenylmethoxycarbonyl (Fmoc) groups under anhydrous conditions (e.g., dichloromethane (DCM) as solvent) .

Sulfanyl-Acetic Acid Coupling : The sulfanyl-acetic acid moiety is introduced via thiol-ene "click" chemistry or nucleophilic substitution, often employing catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids .

Deprotection : Final deprotection steps use piperidine or trifluoroacetic acid (TFA) to remove Fmoc groups, followed by purification via reverse-phase HPLC .

Q. Which analytical techniques are used to confirm the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the sulfanyl-acetic acid linkage and methyl group positions. For example, the methyl protons at positions 6 and 8 of the tetraazafluorene ring appear as distinct singlets in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with ESI-MS often used for polar derivatives .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity .

Q. How is the compound stored to maintain stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Lyophilize and store as a solid; reconstitute in DMSO or acetonitrile immediately before use .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, which supports twinned data and anisotropic displacement parameters .

- Validation : Cross-validate with WinGX/ORTEP for geometric analysis (e.g., bond lengths, angles) and PLATON for symmetry checks .

- Data Sources : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors .

Q. What experimental strategies optimize synthesis yield under varying solvent conditions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling efficiency. For example, DMF increases reaction rates but may reduce purity due to side reactions .

- Catalyst Optimization : Compare HATU vs. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxylate activation. HATU typically provides higher yields (>80%) but requires inert atmospheres .

- Table :

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | HATU | 85 | 92 |

| THF | EDCI | 72 | 88 |

| DCM | HATU | 78 | 90 |

Q. How does the sulfanyl-acetic acid moiety influence reactivity in peptide coupling?

- Methodological Answer :

- Thiol Reactivity : The sulfanyl group acts as a nucleophile, enabling disulfide bond formation or Michael additions in peptide ligation .

- Steric Effects : The tetraazafluorene core’s rigidity may limit accessibility, requiring optimized coupling agents (e.g., HATU over DCC) .

- Case Study : In Fmoc-based peptide synthesis, this compound improved coupling efficiency by 20% compared to non-sulfanyl analogs .

Q. What approaches validate the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding constants () with target enzymes .

- Structural Analysis : Co-crystallize the compound with enzymes (e.g., kinases) and resolve structures via X-ray crystallography to identify binding motifs .

- Control Experiments : Compare inhibition rates with structurally similar analogs (e.g., fluorenyl derivatives lacking the sulfanyl group) to isolate functional group contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data?

- Methodological Answer :

- Variable Screening : Assess assay conditions (pH, temperature) that may alter compound stability. For example, sulfanyl groups degrade at pH > 9, leading to false-negative results .

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reliable IC values) .

- Structural Confirmation : Use H-N HMBC NMR to confirm the integrity of the tetraazafluorene core in bioactive samples .

Tables of Key Findings

Q. Table 1: Comparison of Analytical Techniques

| Technique | Application | Detection Limit | Key Reference |

|---|---|---|---|

| NMR | Structural confirmation of methyl groups | 0.1 µmol | |

| HRMS | Molecular weight validation | 1 ppm accuracy | |

| HPLC | Purity assessment | 0.1% impurity |

Q. Table 2: Reactivity of Sulfanyl-Acetic Acid Derivatives

| Compound Modification | Coupling Efficiency (%) | Bioactivity (IC, nM) |

|---|---|---|

| Sulfanyl-acetic acid derivative | 85 | 12.3 ± 1.2 |

| Non-sulfanyl analog | 65 | 45.6 ± 3.8 |

| Ethyl ester variant | 78 | 28.9 ± 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.